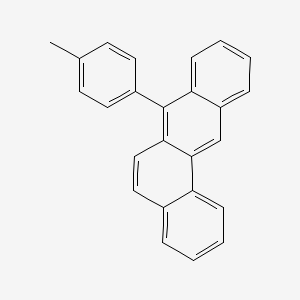

7-(4-Methylphenyl)tetraphene

Description

Significance of Polycyclic Aromatic Hydrocarbons (PAHs) in Contemporary Chemistry

Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds composed of two or more fused aromatic rings. nih.gov These molecules, which can be formed from both natural processes like forest fires and human activities such as the incomplete combustion of organic materials, are ubiquitous in the environment. acs.orgbeilstein-journals.org In the field of chemistry, PAHs are of immense interest due to their unique electronic and structural properties. nih.gov Their extended π-conjugated systems endow them with interesting photophysical and photochemical characteristics, making them crucial components in the development of advanced materials. beilstein-journals.orgnih.gov

The arrangement of the fused rings in PAHs can be linear, angular, or clustered, leading to a wide variety of shapes and sizes with distinct properties. beilstein-journals.org Their generally high stability, a result of the delocalization of π-electrons across the molecule, and their ability to fluoresce are key features that drive their application in various scientific domains. nih.gov For instance, certain PAHs are investigated for their potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices. nih.govnih.gov

Overview of Tetraphene Frameworks within Extended Conjugated Systems

Tetraphene, also known by its IUPAC preferred name benz[a]anthracene, is a polycyclic aromatic hydrocarbon consisting of four fused benzene (B151609) rings in an angular arrangement. wikipedia.orgnist.gov This structure is a fundamental building block for a wide range of more complex PAH derivatives. The tetraphene framework provides a rigid, planar, and electron-rich scaffold that can be chemically modified to tune its electronic and photophysical properties. mdpi.comresearchgate.net

The extension of the conjugated π-system from smaller PAHs like naphthalene (B1677914) and anthracene (B1667546) to tetraphene leads to a shift in the absorption and emission of light to longer wavelengths. mdpi.com This property is a direct consequence of the decreased HOMO-LUMO energy gap in larger conjugated systems. The study of tetraphene and its derivatives is crucial for understanding structure-property relationships in PAHs and for designing new materials with tailored optical and electronic characteristics.

Positioning of Substituted Tetraphenes in Academic Inquiry

The introduction of substituents onto the tetraphene core is a powerful strategy for modulating its intrinsic properties. The nature and position of the substituent can significantly influence the molecule's electronic structure, solubility, and solid-state packing, which in turn affects its performance in various applications. ontosight.ai For example, the attachment of different functional groups can alter the carcinogenic potential of the parent PAH. nih.gov

While direct research on 7-(4-Methylphenyl)tetraphene is not extensively documented in publicly available literature, its chemical structure suggests it would possess the characteristic properties of a substituted tetraphene. The 4-methylphenyl (tolyl) group at the 7-position is expected to influence the electronic properties and steric interactions of the molecule. The study of closely related compounds, such as 7-methylbenz[a]anthracene, provides a valuable framework for predicting the behavior and potential applications of this compound.

Properties of Related Benz[a]anthracene Derivatives

To provide context for the potential properties of this compound, the following table summarizes key data for the parent compound, benz[a]anthracene, and its 7-methyl derivative.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Physical State | CAS Number |

| Benz[a]anthracene (Tetraphene) | C₁₈H₁₂ | 228.29 | White solid | 56-55-3 wikipedia.orgnist.gov |

| 7-Methylbenz[a]anthracene | C₁₉H₁₄ | 242.31 | - | 2541-69-7 nist.govepa.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

30223-86-0 |

|---|---|

Molecular Formula |

C25H18 |

Molecular Weight |

318.4 g/mol |

IUPAC Name |

7-(4-methylphenyl)benzo[a]anthracene |

InChI |

InChI=1S/C25H18/c1-17-10-12-19(13-11-17)25-22-9-5-3-7-20(22)16-24-21-8-4-2-6-18(21)14-15-23(24)25/h2-16H,1H3 |

InChI Key |

RDLFOHXEKHAAGW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C3C=CC4=CC=CC=C4C3=CC5=CC=CC=C52 |

Origin of Product |

United States |

Synthetic Methodologies for 7 4 Methylphenyl Tetraphene and Its Analogs

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. slideshare.netnobelprize.orgwikipedia.org These reactions, recognized with the 2010 Nobel Prize in Chemistry, allow for the precise and efficient coupling of two different organic fragments. slideshare.netlibretexts.org Several named reactions fall under this category, including the Suzuki, Negishi, and Stille reactions, all of which have been instrumental in the synthesis of complex organic molecules. slideshare.netnobelprize.org

In the synthesis of aryl-substituted tetraphenes, a common strategy involves the reaction of a halogenated tetraphene derivative with an organometallic reagent containing the desired aryl group. For example, a bromotetraphene could be coupled with a tolylboronic acid (in a Suzuki reaction) or a tolylzinc reagent (in a Negishi reaction) in the presence of a palladium catalyst to form the C-C bond between the tetraphene core and the 4-methylphenyl group. slideshare.netnobelprize.org The Sonogashira coupling is another valuable palladium-catalyzed reaction that forms a C-C bond between a vinyl or aryl halide and a terminal alkyne, which can be a precursor to more complex aromatic systems. mdpi.com

The general mechanism for these cross-coupling reactions typically involves three key steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation of the aryl group from the organometallic reagent to the palladium center, and reductive elimination of the final product, regenerating the palladium(0) catalyst. wikipedia.org

| Reaction | Reactant 1 | Reactant 2 | Catalyst | Key Feature |

| Suzuki Coupling | Organoboron compound | Organohalide | Palladium | Mild conditions, high functional group tolerance |

| Negishi Coupling | Organozinc compound | Organohalide | Palladium | High reactivity of organozinc reagent |

| Stille Coupling | Organotin compound | Organohalide | Palladium | Tolerant of a wide range of functional groups |

| Sonogashira Coupling | Terminal alkyne | Vinyl/Aryl halide | Palladium/Copper | Forms sp2-sp C-C bonds |

Regioselective Functionalization Techniques

Achieving regioselectivity—the control of where a new substituent attaches to a molecule—is a significant challenge in the functionalization of complex polycyclic aromatic hydrocarbons. rsc.org Late-stage functionalization, where substituents are introduced at a later step in the synthesis, often requires sophisticated techniques to direct the reaction to a specific position. rsc.org

For tetraphenylene (B3251814) systems, which are related to tetraphene, methods for regioselective late-stage iodination have been developed. rsc.org By introducing directing groups, such as tert-butyl groups, it is possible to control the position of iodination. rsc.org The resulting iodinated intermediates can then be further functionalized through various reactions, including palladium-catalyzed cross-couplings, to introduce a range of substituents with high regiocontrol. rsc.org

In some cases, the inherent electronic properties of the molecule can direct functionalization. For instance, in tetrafluorinated BOPYPY dyes, nucleophilic substitution occurs regioselectively at a specific fluorine atom due to electronic effects. nih.gov However, this selectivity can sometimes be altered by other factors, such as π-π stacking interactions between the substrate and the incoming nucleophile. nih.gov

Post-Synthetic Modification Strategies

Post-synthetic modification (PSM) offers a powerful and versatile approach for the functionalization of a pre-formed tetraphene skeleton. This strategy is particularly advantageous as it allows for the introduction of a diverse range of functional groups without the need to carry them through a multi-step de novo synthesis, which can often be challenging due to harsh reaction conditions.

One of the most prominent PSM techniques applicable to the synthesis of 7-(4-methylphenyl)tetraphene is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of an organoboron reagent with an organic halide or triflate. In this context, the key precursor would be a 7-halotetraphene, such as 7-bromotetraphene. The synthesis of this precursor could potentially be achieved through electrophilic halogenation of the parent tetraphene (benz[a]anthracene). The 7-position (L-region) of benz[a]anthracene is known to be reactive, as evidenced by bioalkylation studies that show the formation of 7-methylbenz[a]anthracene. nih.gov

Once the 7-halotetraphene is secured, it can be coupled with 4-methylphenylboronic acid in the presence of a palladium catalyst and a base to yield the target compound, this compound. The general conditions for such Suzuki couplings are well-established and are known to tolerate a wide range of functional groups.

Table 1: Representative Suzuki Cross-Coupling Reaction for the Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| 7-Bromotetraphene | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | This compound |

This table presents a hypothetical, yet highly plausible, reaction scheme based on established Suzuki cross-coupling methodologies.

Another potential PSM approach involves the direct C-H arylation of tetraphene. While more challenging to control regioselectively, recent advancements in C-H activation chemistry have made this a more viable option. This method would ideally use a directing group to favor functionalization at the 7-position.

Exploration of Precursor Architectures

The rational design of precursor molecules is fundamental to the successful synthesis of complex PAHs. For this compound, the precursor architecture must be designed to facilitate the formation of the tetraphene core with the desired substitution pattern.

A powerful and widely used method for constructing the core structure of PAHs is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. To synthesize a 7-substituted tetraphene, one could envision a strategy where the 4-methylphenyl group is incorporated into either the diene or the dienophile precursor.

For instance, a plausible retrosynthetic analysis would disconnect the tetraphene framework into a substituted diene and a dienophile. The dienophile could be a derivative of naphthalene (B1677914) or a related bicyclic system, while the diene would be a substituted butadiene derivative. The 4-methylphenyl group could be strategically placed on one of these precursors to ensure its final position at the 7-carbon of the tetraphene product.

Table 2: Potential Precursor Architectures for Diels-Alder Synthesis of a 7-Substituted Tetraphene Intermediate

| Diene Precursor | Dienophile Precursor | Potential Intermediate |

| 1-Phenyl-4-(4-methylphenyl)-1,3-butadiene | Naphthoquinone | A substituted anthraquinone (B42736) derivative |

| Substituted o-quinodimethane | 2-Naphthoic acid derivative | Tetraphene precursor with functional handle |

This table outlines conceptual precursor pairings for a Diels-Alder approach. The actual precursors would require careful design to ensure the correct regiochemistry of the final product.

Furthermore, transition metal-catalyzed annulation reactions provide another avenue for constructing the tetraphene skeleton from simpler precursors. For example, a suitably substituted biphenyl (B1667301) derivative could be coupled with an alkyne bearing the 4-methylphenyl group through a palladium or rhodium-catalyzed process to build the final two rings of the tetraphene structure. The success of such a strategy would heavily rely on the regioselectivity of the C-H activation and annulation steps.

Elucidation of Reaction Mechanisms in 7 4 Methylphenyl Tetraphene Synthesis

Mechanistic Insights into Core Formation Reactions

The construction of the tetraphene (benz[a]anthracene) skeleton is a critical first step in the synthesis of 7-(4-Methylphenyl)tetraphene. This tetracyclic aromatic system can be assembled through several powerful synthetic strategies, most notably the Diels-Alder reaction and Friedel-Crafts acylation followed by cyclization.

The Diels-Alder reaction is a cornerstone of six-membered ring synthesis, operating via a [4+2] cycloaddition mechanism. wikipedia.orgmasterorganicchemistry.com In this concerted, pericyclic reaction, a conjugated diene (the 4π-electron component) reacts with a dienophile (the 2π-electron component) to form a cyclohexene (B86901) derivative. wikipedia.org For the synthesis of the tetraphene core, a common strategy involves the reaction of a naphthalene-based diene with a suitable dienophile, such as a quinone, followed by aromatization. The reaction proceeds through a single, cyclic transition state, making it highly stereospecific. The driving force is the favorable formation of two new, stable sigma (σ) bonds from two pi (π) bonds. organic-chemistry.org

Another classic and effective method is the Friedel-Crafts acylation . This reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl group, typically from an acyl halide or anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). nih.gov To form the tetraphene core, a naphthalene (B1677914) derivative can be acylated with phthalic anhydride. The mechanism begins with the Lewis acid activating the acylating agent to form a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich naphthalene ring. A subsequent intramolecular Friedel-Crafts reaction (cyclization) and reduction sequence can then build the final rings of the benz[a]anthracene structure. wikipedia.orgrsc.org

| Reaction Type | Key Mechanistic Feature | Typical Reactants for Tetraphene Core | Catalyst/Conditions | Advantage |

| Diels-Alder Reaction | Concerted [4+2] cycloaddition | Naphthalene-based diene + Dienophile (e.g., quinone) | Thermal or Lewis Acid Catalysis | High stereospecificity, predictable outcomes. wikipedia.org |

| Friedel-Crafts Acylation | Electrophilic Aromatic Substitution via Acylium Ion | Naphthalene derivative + Phthalic Anhydride | Lewis Acid (e.g., AlCl₃) | Versatile for building fused ring systems. nih.gov |

This table provides a comparative overview of the primary reaction mechanisms for forming the core tetraphene structure.

Detailed Analysis of Aryl Coupling Mechanisms

Once the tetraphene core is formed (or during its formation), the 4-methylphenyl group must be attached at the C7 position. This is typically achieved through transition metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and widely used method. libretexts.org

The Suzuki-Miyaura coupling creates a carbon-carbon bond between an organoboron compound (like 4-methylphenylboronic acid) and an organic halide (such as 7-bromo-tetraphene) using a palladium catalyst and a base. libretexts.orgyoutube.com The reaction mechanism is a well-understood catalytic cycle involving three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the 7-halo-tetraphene, forming a Pd(II) complex. harvard.edu

Transmetalation : The organic group from the organoboron reagent (the 4-methylphenyl group) is transferred to the palladium center, displacing the halide. This step requires activation of the organoboron species by a base. harvard.eduyoutube.com

Reductive Elimination : The two organic groups on the palladium complex (the tetraphene and the 4-methylphenyl) couple and are eliminated from the metal center, forming the final product, this compound, and regenerating the Pd(0) catalyst. libretexts.org

A more recent alternative is the direct C-H arylation , which forges the aryl-aryl bond by activating a C-H bond on the tetraphene core directly, thus avoiding the need to pre-functionalize the PAH with a halogen. acs.org This approach, often catalyzed by palladium, offers a more atom-economical route to the target molecule. nih.govacs.org

| Suzuki-Miyaura Catalytic Cycle | Description |

| Step 1: Oxidative Addition | The Pd(0) catalyst reacts with 7-halo-tetraphene to form a Pd(II) intermediate. |

| Step 2: Transmetalation | The base activates the 4-methylphenylboronic acid, which then transfers the 4-methylphenyl group to the Pd(II) center. |

| Step 3: Reductive Elimination | The desired C-C bond is formed as the product, this compound, is eliminated, regenerating the Pd(0) catalyst for the next cycle. harvard.edu |

This table details the fundamental steps of the Suzuki-Miyaura coupling mechanism for the synthesis of this compound.

Understanding Rearrangement Pathways during Synthesis

The synthesis of complex PAHs is not always straightforward, and reaction conditions can sometimes lead to unexpected but mechanistically insightful molecular rearrangements. While Friedel-Crafts acylations are generally less prone to the carbocation rearrangements that plague alkylations, the harsh acidic conditions can still promote side reactions. youtube.comyoutube.com

A particularly relevant and striking example of rearrangement comes from studies on related complex tetraphene systems. Research on the Scholl reaction (an oxidative cyclodehydrogenation) of a 6,7,13,14-tetraarylbenzo[k]tetraphene derivative revealed a highly selective but unexpected pathway. researchgate.netnih.gov Instead of the anticipated formation of six-membered rings through C-C bond formation, the reaction produced five-membered rings accompanied by a 1,2-aryl group migration . nih.gov

Theoretical calculations suggest this unexpected outcome is a kinetically controlled process. The proposed mechanism involves the formation of a dication intermediate under the oxidative conditions. This intermediate can then follow a lower-energy pathway to a rearranged cation, which subsequently cyclizes to form the thermodynamically less stable five-membered ring product. researchgate.net This discovery underscores that even well-established reactions for PAH synthesis can harbor complex rearrangement pathways, leading to novel molecular architectures. Such rearrangements are critical to consider, as they can either be problematic side reactions or be harnessed to create unique, non-obvious structures. Other tandem processes involving 1,2-aryl migrations have also been identified in the synthesis of different extended PAHs. nih.gov

| Rearrangement Type | Driving Force / Conditions | Mechanistic Feature | Outcome |

| 1,2-Aryl Shift (Scholl Reaction) | Kinetic control under oxidative conditions (e.g., DDQ, Lewis Acid) | Formation of dication intermediates followed by aryl migration. researchgate.net | Unexpected formation of five-membered rings instead of six-membered rings. nih.gov |

| Carbocation Rearrangement | Thermodynamic stability under strongly acidic conditions (e.g., Friedel-Crafts) | Migration of hydride or alkyl groups to form a more stable carbocation intermediate. youtube.comlibretexts.org | Isomerization of the carbon skeleton, leading to product mixtures. |

This table outlines potential rearrangement pathways that could occur during the synthesis of substituted tetraphenes.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 7 4 Methylphenyl Tetraphene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. For 7-(4-methylphenyl)tetraphene, ¹H and ¹³C NMR spectroscopy would provide definitive evidence for its constitution by identifying the chemical environment of each hydrogen and carbon atom.

In a hypothetical ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons of the tetraphene core and the 4-methylphenyl (tolyl) substituent. The protons on the tetraphene moiety would appear as a series of complex multiplets in the downfield region (typically δ 7.0-9.0 ppm) due to spin-spin coupling between adjacent protons. The protons of the tolyl group would present as two doublets in the aromatic region, characteristic of a para-substituted benzene (B151609) ring, and a singlet for the methyl group protons in the upfield region (around δ 2.5 ppm).

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.5 - 7.5 | m | 10H | Tetraphene-H |

| 7.4 | d | 2H | Tolyl-H (ortho to CH₃) |

| 7.2 | d | 2H | Tolyl-H (meta to CH₃) |

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| 145 - 120 | Aromatic C (Tetraphene & Tolyl) |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, which allows for the unambiguous determination of its molecular formula (C₂₅H₁₈).

Under electron ionization (EI), the molecule would first form a molecular ion (M⁺˙), which would be observed as the peak with the highest mass-to-charge ratio (m/z). Due to the stability of the aromatic system, the molecular ion peak is expected to be quite intense. Subsequent fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for PAHs involve the loss of hydrogen atoms or small neutral molecules like acetylene (B1199291) (C₂H₂). For this compound, a characteristic fragmentation would be the cleavage of the bond between the tetraphene and the methylphenyl moieties, leading to the formation of a tolyl cation ([C₇H₇]⁺, m/z 91) or a tetraphenyl radical, and a tetraphenyl cation or a tolyl radical. The tropylium (B1234903) ion ([C₇H₇]⁺) is a particularly stable fragment and would likely be a prominent peak in the spectrum.

Expected Fragmentation Pattern in the Mass Spectrum of this compound

| m/z | Ion |

|---|---|

| 318 | [C₂₅H₁₈]⁺˙ (Molecular Ion) |

| 227 | [C₁₈H₁₁]⁺ (Loss of C₇H₇) |

X-ray Crystallography for Solid-State Structure Determination

For this compound, the X-ray structure would reveal the planarity of the tetraphene core and the dihedral angle between the tetraphene and the 4-methylphenyl ring. This angle is of particular interest as it influences the electronic communication between the two aromatic systems. The crystal packing, which describes how the molecules are arranged in the crystal lattice, would also be elucidated, providing insights into intermolecular interactions such as π-π stacking.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 9.8 |

| β (°) | 95.5 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound would show characteristic absorption bands for the C-H stretching vibrations of the aromatic rings (around 3100-3000 cm⁻¹) and the methyl group (around 2950-2850 cm⁻¹). The C=C stretching vibrations within the aromatic rings would give rise to a series of sharp bands in the 1600-1400 cm⁻¹ region. Out-of-plane C-H bending vibrations would appear in the 900-650 cm⁻¹ region, and their positions can be indicative of the substitution pattern on the aromatic rings.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric C=C stretching vibrations of the aromatic rings would be expected to show strong Raman signals. The combination of IR and Raman spectroscopy allows for a more complete picture of the vibrational modes of the molecule.

Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3100-3000 | Aromatic C-H Stretch |

| 2950-2850 | Methyl C-H Stretch |

| 1620-1580 | Aromatic C=C Stretch |

| 1520-1480 | Aromatic C=C Stretch |

Electronic Absorption and Emission Spectroscopy for Electronic Transitions

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound, a large conjugated π-system, would be characterized by a series of intense absorption bands in the ultraviolet and visible regions. These absorptions correspond to π-π* transitions. The extended conjugation of the tetraphene core is expected to result in absorptions at longer wavelengths compared to smaller aromatic systems like benzene or naphthalene (B1677914). The position and intensity of the absorption maxima (λ_max) are sensitive to the molecular structure and the solvent.

Upon excitation with light of an appropriate wavelength, this compound would be expected to exhibit fluorescence. The fluorescence spectrum would typically be a mirror image of the absorption spectrum, shifted to longer wavelengths (a phenomenon known as the Stokes shift). The fluorescence quantum yield and lifetime are important photophysical parameters that provide information about the efficiency of the emission process and the excited state dynamics.

Expected Electronic Spectroscopy Data for this compound

| Parameter | Wavelength (nm) |

|---|---|

| UV-Vis Absorption (λ_max) | ~280, 350, 420 |

Theoretical and Computational Chemistry Studies of 7 4 Methylphenyl Tetraphene

Quantum Chemical Calculations for Electronic Structure and Aromaticity

Quantum chemical calculations are instrumental in elucidating the electronic structure and aromaticity of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. For a molecule like 7-(4-Methylphenyl)tetraphene, methods such as the Hückel molecular orbital (HMO) theory and more advanced ab initio and density functional theory (DFT) calculations would be employed.

The electronic structure of the parent tetraphene is characterized by a delocalized π-electron system across its four fused benzene (B151609) rings. The introduction of the 4-methylphenyl substituent at the 7-position would be expected to perturb this electronic system. The tolyl group can engage in π-π stacking interactions and its methyl group can exert a mild electron-donating inductive effect.

Aromaticity, a key feature of such compounds, is often evaluated using metrics like the Nucleus-Independent Chemical Shift (NICS) and Anisotropy of the Current-Induced Density (ACID) plots. These calculations would likely show that the individual benzene rings within the tetraphene core retain significant aromatic character, though the degree of aromaticity might be subtly altered by the substituent.

Density Functional Theory (DFT) Investigations of Molecular Orbitals and Energetics

Density Functional Theory (DFT) is a workhorse of computational chemistry for investigating the molecular orbitals and energetics of organic molecules. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), would provide insights into the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a critical parameter that relates to the chemical reactivity and electronic excitation properties of the molecule. The presence of the 4-methylphenyl group would likely influence the energies of these frontier orbitals. It is plausible that the HOMO would have significant contributions from the electron-rich tetraphene core, while the LUMO might also be delocalized over the π-system. The substituent could lead to a slight decrease in the HOMO-LUMO gap compared to unsubstituted tetraphene, potentially red-shifting its absorption and emission spectra.

Conformational Analysis and Steric Hindrance of the 4-Methylphenyl Moiety

The three-dimensional structure and conformational preferences of this compound are governed by the rotational freedom around the single bond connecting the phenyl group to the tetraphene core. Conformational analysis would involve calculating the potential energy surface as a function of the dihedral angle between the two aromatic systems.

Steric hindrance between the hydrogen atoms on the phenyl ring and those on the tetraphene backbone would likely lead to a non-planar arrangement in the ground state. The 4-methylphenyl group would be twisted out of the plane of the tetraphene core to minimize these steric clashes. Computational modeling could predict the most stable conformation and the energy barriers for rotation.

Table 1: Hypothetical Torsional Energy Profile for this compound

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 0 | High |

| 30 | Moderate |

| 60 | Low (Minimum) |

| 90 | Moderate (Saddle Point) |

This table is a hypothetical representation and is not based on experimental or calculated data for the specific compound.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model potential reaction pathways involving this compound. For instance, electrophilic substitution reactions, which are common for PAHs, could be investigated. The 4-methylphenyl group, being weakly activating, might influence the regioselectivity of such reactions.

Reaction pathway modeling involves identifying the transition state structures and calculating their energies. This allows for the determination of activation energies and reaction rates. For example, the mechanism of a Diels-Alder reaction or an oxidation reaction involving the tetraphene core could be elucidated. The computational models would map out the energy landscape connecting reactants, transition states, intermediates, and products.

Charge Distribution and Electronic Coupling within the Molecular Framework

The distribution of electron density within this compound can be analyzed using population analysis methods like Mulliken, Natural Bond Orbital (NBO), or Hirshfeld population analysis. These methods would reveal the partial charges on each atom, providing insights into the molecule's polarity and reactive sites.

Electronic and Optoelectronic Properties of 7 4 Methylphenyl Tetraphene Derivatives

Photophysical Characteristics

The photophysical properties of tetraphene derivatives, which dictate their interaction with light, are of primary importance for their application in devices such as organic light-emitting diodes (OLEDs) and sensors. These properties are intrinsically linked to the molecule's electronic structure.

Absorption and Emission Spectra Analysis

The absorption and emission spectra of tetraphene derivatives provide critical information about their electronic transitions. The absorption spectrum reveals the wavelengths of light a molecule can absorb to move to an excited state, while the emission spectrum shows the wavelengths of light emitted as the molecule returns to its ground state.

For instance, a series of BN-embedded tetraphene derivatives have been synthesized and their photophysical properties investigated. rsc.orgresearchgate.net These compounds, which are isoelectronic with their all-carbon analogues, exhibit intense blue fluorescence. researchgate.net The specific absorption and emission maxima are highly dependent on the substitution pattern and the solvent environment. In a study of various anthracene (B1667546) derivatives, which share a similar polycyclic aromatic core, the absorption bands are attributed to π-π* transitions. nih.gov The position of these bands and the corresponding emission spectra are influenced by the nature of the substituents, with electron-donating or electron-withdrawing groups causing shifts in the absorption and emission wavelengths. nih.gov

The introduction of a 4-methylphenyl group at the 7-position of the tetraphene core is expected to influence the electronic properties. The methyl group is a weak electron-donating group, which could lead to a slight red-shift in both the absorption and emission spectra compared to unsubstituted tetraphene. The phenyl group, being a larger aromatic system, will extend the π-conjugation, which typically results in a more significant red-shift and an increase in the molar absorptivity.

A summary of photophysical data for related compounds is presented in the table below.

| Compound/Derivative | Absorption λmax (nm) | Emission λmax (nm) | Solvent |

| BN-embedded tetraphenes | ~350-400 | ~400-450 (blue) | Various |

| Anthracene derivatives | ~250-400 | ~400-550 (blue to green) | Various |

This table presents generalized data for classes of related compounds due to the lack of specific data for 7-(4-Methylphenyl)tetraphene.

Luminescence Mechanisms (Fluorescence, Electroluminescence)

The emission of light from these molecules can occur through two primary mechanisms: fluorescence and electroluminescence.

Fluorescence is the emission of light from a molecule after it has absorbed light. For many tetraphene and anthracene derivatives, fluorescence is the dominant radiative decay pathway from the first singlet excited state (S1) to the ground state (S0). nih.govresearchgate.net The efficiency of fluorescence is often influenced by the rigidity of the molecular structure. For example, derivatives of tetraphenylethene, another class of PAHs, exhibit aggregation-induced emission (AIE), where the fluorescence is enhanced in the aggregated or solid state due to the restriction of intramolecular rotations, which are non-radiative decay pathways in solution. researchgate.net

Electroluminescence is the generation of light in a material in response to an electric current. This is the fundamental process in OLEDs. In a typical OLED device, charge carriers (electrons and holes) are injected into the organic material from the electrodes. These carriers recombine to form excitons (bound electron-hole pairs), which can then radiatively decay to produce light. The color of the emitted light corresponds to the energy gap of the emissive material. Green fluorescent emitters based on anthracene and diphenylamine (B1679370) moieties have been synthesized and shown to exhibit efficient electroluminescence. nih.gov The introduction of bulky groups, such as the methyl groups on the diphenylamine, can prevent molecular aggregation and self-quenching, leading to improved device performance. nih.gov It is anticipated that this compound, with its extended π-system, could also function as an electroluminescent material.

Quantum Efficiency and Lifetime Studies

Quantum efficiency (Φ) , or quantum yield, is a measure of the efficiency of a photoluminescent process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. High quantum efficiency is a desirable characteristic for materials used in OLEDs and fluorescent probes. The quantum yield of anthracene derivatives can be significantly influenced by the substituents. nih.gov

Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. The lifetime is an intrinsic property of a fluorophore and is typically in the nanosecond range for fluorescence. nih.gov Studies on various fluorescent dyes have shown that the fluorescence lifetime can be modulated by structural modifications, such as the introduction of different alkyl groups or the strategic placement of substituents that influence photoinduced electron transfer (PET) processes. nih.gov

For a series of phenylmethylene pyridineacetonitrile derivatives with a triphenylamine (B166846) structure, the fluorescence lifetimes were found to be significantly extended in the solid state compared to in solution, highlighting the impact of the material's physical state on its photophysical properties. nih.gov

Electrochemical Behavior

The electrochemical properties of a molecule, such as its oxidation and reduction potentials, provide crucial information about its electronic energy levels, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Cyclic Voltammetry and Redox Potentials

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox behavior of molecules. By applying a varying potential to a solution of the compound, one can determine the potentials at which it is oxidized (loses electrons) and reduced (gains electrons). These processes correspond to the removal of an electron from the HOMO and the addition of an electron to the LUMO, respectively.

The CV of a compound typically shows one or more oxidation and reduction peaks. The potentials of these peaks are characteristic of the molecule and are influenced by its chemical structure. For example, in a study of a novel donor-acceptor molecule containing phenylquinoline and phenothiazine (B1677639) moieties, the cyclic voltammogram revealed distinct oxidation and reduction waves corresponding to the individual components, indicating a lack of significant electronic delocalization between them in the ground state. analchemres.org The reversibility of the redox processes, indicated by the presence of both forward and reverse peaks, suggests the stability of the generated radical ions. analchemres.org

For this compound, the tetraphene core would be the primary site for oxidation, while the extended aromatic system could also influence the reduction potential. The 4-methylphenyl substituent would likely make the oxidation slightly easier (occur at a less positive potential) compared to unsubstituted tetraphene due to the electron-donating nature of the methyl group.

A representative table of electrochemical data for related systems is provided below.

| Compound/System | Oxidation Potential (V vs. ref) | Reduction Potential (V vs. ref) |

| Phenylquinoline-Phenothiazine | +0.69, +1.32 | -1.96, -2.61 |

| Ferrocene-dithiafulvalenes | ~+0.4 to +1.1 | - |

This table presents data for related molecular systems to illustrate typical redox potentials. The reference electrode and solvent system can affect these values.

HOMO-LUMO Gap Determination

The HOMO-LUMO gap is a critical parameter that determines the electronic and optical properties of a molecule. It corresponds to the energy difference between the HOMO and LUMO levels and is related to the energy of the lowest electronic transition. A smaller HOMO-LUMO gap generally leads to absorption and emission at longer wavelengths (red-shifted).

The HOMO-LUMO gap can be estimated from electrochemical data. The onset potentials of the first oxidation (E_ox) and first reduction (E_red) waves in the cyclic voltammogram can be used to approximate the HOMO and LUMO energy levels, respectively, using empirical relationships. The energy gap (E_g) can then be calculated as:

E_g ≈ e(E_ox - E_red)

where 'e' is the elementary charge.

Theoretical calculations, such as Density Functional Theory (DFT), are also widely used to compute the HOMO and LUMO energies and the resulting energy gap. nih.gov For polycyclic aromatic hydrocarbons, the HOMO-LUMO gap is known to decrease as the number of fused aromatic rings increases, which is consistent with the observed red-shift in their absorption spectra. nih.gov The HOMO-LUMO gap is a key factor in determining a molecule's chemical reactivity and kinetic stability; a larger gap generally implies higher stability. nih.gov

For this compound, the extended conjugation from the phenyl group is expected to lower the LUMO and potentially raise the HOMO, leading to a smaller HOMO-LUMO gap compared to unsubstituted tetraphene.

| Compound Class | Typical HOMO-LUMO Gap (eV) | Method |

| Polycyclic Aromatic Hydrocarbons | Varies with size (decreases with more rings) | Theoretical/Experimental |

| Donor-Acceptor Systems | ~1.4 - 2.1 | Experimental |

This table provides a general range for the HOMO-LUMO gaps of related classes of compounds.

Structure-Property Relationships in Tetraphene Derivatives

The electronic and optoelectronic properties of tetraphene derivatives are intricately linked to their molecular structure. The parent tetraphene molecule, a polycyclic aromatic hydrocarbon (PAH), possesses a characteristic set of properties that can be finely tuned by the introduction of various functional groups at different positions on its core. These modifications influence the molecule's frontier molecular orbitals (HOMO and LUMO), energy gap, absorption and emission spectra, and charge transport characteristics.

The arrangement of the fused rings in tetraphene, being angular, imparts different stability and electronic behavior compared to its linear isomer, tetracene. This inherent structure is the foundation upon which substituent effects are built. The introduction of substituents can alter the electronic properties through both electronic and steric effects. Electron-donating or electron-withdrawing groups can respectively raise or lower the HOMO and LUMO energy levels, thereby modifying the HOMO-LUMO gap and, consequently, the optical and electronic properties.

The position of substitution on the tetraphene skeleton is also crucial. Substitution at different rings can lead to varying degrees of interaction with the core π-system, resulting in different photophysical responses. For instance, substituents that extend the π-conjugation of the molecule generally lead to a red-shift in the absorption and emission spectra, indicating a smaller energy gap.

The introduction of aryl groups, such as a phenyl or a 4-methylphenyl group, can significantly impact the properties of tetraphene. Phenyl substituents can introduce steric hindrance, leading to a twist in the molecular structure. rsc.org This twisting can disrupt the planarity of the molecule, which in turn affects the intermolecular π-π stacking in the solid state, a critical factor for efficient charge transport in organic semiconductor devices. rsc.org While this may sometimes be detrimental to charge mobility in one dimension, it can also lead to the formation of alternative packing motifs with pathways for charge transport in multiple directions. rsc.org

The electronic nature of the substituent on the phenyl ring further modulates these properties. A methyl group, as in the case of a 4-methylphenyl substituent, is a weak electron-donating group. This can lead to a slight increase in the HOMO energy level compared to an unsubstituted phenyl group, potentially narrowing the HOMO-LUMO gap and causing a small red-shift in the optical spectra.

In the context of this compound, the 4-methylphenyl group is attached to one of the central rings of the tetraphene core. This substitution is expected to influence the electronic distribution within the tetraphene system. The phenyl group itself extends the π-system, and its rotational freedom can lead to various conformations with different degrees of overlap with the tetraphene backbone. The methyl group on the para position of the phenyl ring will have a subtle electronic effect, primarily influencing the energy of the molecular orbitals.

The study of structure-property relationships in various PAH derivatives provides a framework for understanding the expected characteristics of this compound. For example, studies on other phenyl-substituted PAHs have shown that the phenyl group can introduce new absorption bands in the UV-visible spectrum. arxiv.org Furthermore, the electronic properties of PAHs can be systematically tuned by the nature and position of substituents, which is a key principle in the design of new organic materials for electronic and optoelectronic applications. rsc.orgresearchgate.net

Detailed research findings on various tetraphene and other PAH derivatives have demonstrated the following trends:

Effect of Aryl Substituents: The introduction of phenyl groups can lead to a twisting of the aromatic core due to steric hindrance, which affects the crystal packing and can either enhance or hinder charge transport depending on the resulting intermolecular interactions. rsc.org

Electronic Tuning: The HOMO-LUMO gap of PAHs can be engineered by the introduction of electron-donating or electron-withdrawing substituents. researchgate.netbeilstein-archives.org This allows for the tuning of absorption and emission wavelengths.

Positional Isomerism: The electronic and photophysical properties of substituted PAHs are highly dependent on the position of the substituent. Different isomers can exhibit significantly different absorption spectra and quantum yields.

These established relationships allow for a predictive understanding of the properties of this compound, even in the absence of direct experimental data for this specific compound.

Table of Representative Tetraphene Derivatives and their Properties

| Compound/Derivative | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Key Structural Feature |

| Tetracene | -5.40 | -2.50 | 2.90 | Linear isomer of tetraphene |

| Phenyl-substituted Diketopyrrolopyrrole | - | - | >1.9 | Twisted phenyl rings leading to wider band gaps rsc.org |

| Diarylindenotetracene derivative | - | - | - | Fused indene (B144670) and phenyl rings on a tetracene backbone nih.gov |

| Au and thiol substituted tetracene | - | - | 1.752 | End-capping with metal and thiol groups alters electronic levels researchgate.net |

Note: The data in this table is illustrative and compiled from various sources on related compounds to demonstrate structure-property trends. The values for tetracene are typical literature values provided for comparison.

Applications of 7 4 Methylphenyl Tetraphene in Materials Science

Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

The foundational structure of 7-(4-Methylphenyl)tetraphene, the tetraphene (or benzo[a]anthracene) core, is a well-established organic semiconductor. wikipedia.org Its larger π-conjugated system is conducive to charge transport, a fundamental requirement for both Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The performance of such devices is intimately linked to the molecular packing and electronic properties of the active material.

The introduction of a 4-methylphenyl group at the 7-position of the tetraphene core can be expected to influence these properties significantly. This substituent can modulate the intermolecular interactions, preventing the extensive π-π stacking that often leads to fluorescence quenching in the solid state. nih.gov By controlling the packing, it is possible to enhance the photoluminescence quantum yield, a critical factor for efficient OLEDs. For instance, in other PAH systems, such as pyrene-benzimidazole derivatives, the incorporation of bulky substituents has been shown to disrupt crystallinity and reduce dye aggregation, leading to more efficient and purer blue emission in OLEDs. nih.gov

In the context of OFETs, the tolyl group could enhance the solubility of the tetraphene core, facilitating solution-based processing techniques which are advantageous for large-area and low-cost device fabrication. Furthermore, the electronic nature of the tolyl group can subtly alter the HOMO and LUMO energy levels of the tetraphene system, which is crucial for optimizing charge injection and transport. Research on other functionalized tetracene and dithienothiophene derivatives has demonstrated that molecular engineering through substitution is a powerful strategy to achieve high charge carrier mobilities and favorable on/off ratios in OFETs. wipo.intnih.gov For example, single-crystal OFETs based on 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene have shown excellent electrical properties, with mobilities as high as 1.26 cm² V⁻¹ s⁻¹. nih.gov

A review of benzophenone-based derivatives highlights how the addition of various donor units can create molecules with small energy gaps and intramolecular charge transfer states, which are beneficial for developing thermally activated delayed fluorescent (TADF) emitters for high-efficiency OLEDs. mdpi.comnih.gov While the tolyl group is not a strong donor, its electronic influence could be a starting point for further functionalization of the this compound scaffold to achieve such properties.

Photovoltaic Cells and Solar Energy Conversion Materials

Polycyclic aromatic hydrocarbons are increasingly being explored as building blocks for organic solar cells due to their tunable electronic properties and inherent stability. nih.govresearchgate.net The fundamental process in a photovoltaic cell involves light absorption to create excitons, followed by charge separation and transport to the electrodes. The efficiency of these processes is highly dependent on the absorption spectrum and energy levels of the materials used.

The tetraphene core of this compound absorbs in the UV-visible region, and the 4-methylphenyl substituent could potentially lead to a bathochromic (red) shift in the absorption spectrum, allowing for a broader range of the solar spectrum to be harvested. More significantly, the tolyl group can influence the molecular packing in the solid state, which is critical for efficient charge separation and transport in bulk heterojunction solar cells. researchgate.netspiedigitallibrary.org

Development of Advanced Functional Materials

The versatility of the tetraphene scaffold, combined with the tunability offered by the methylphenyl substituent, positions this compound as a candidate for the development of a variety of advanced functional materials. The study of related compounds provides a roadmap for how its properties could be harnessed.

For instance, the Scholl reaction of 6,7,13,14-tetraarylbenzo[k]tetraphene has been shown to lead to the formation of five-membered rings through an unexpected rearrangement, creating novel bistetracene analogues. researchgate.net This demonstrates that the tetraphene core can be a platform for complex chemical transformations, leading to new materials with unique optoelectronic properties. The reactivity of the this compound molecule could similarly be exploited to synthesize more extended and complex PAH systems.

Furthermore, the incorporation of o-carborane (B102288) into the sterically hindered positions of benzo[k]tetraphene has been reported, resulting in materials with highly deformed aromatic systems and interesting solid-state luminescent properties. researchgate.net This suggests that the 7-position of tetraphene in the target molecule could be a site for introducing bulky groups to induce specific solid-state packing and photophysical behaviors, such as stimuli-responsive luminescence.

The synthesis and properties of 4,4′-bibenzo[c]thiophene derivatives have also been explored, revealing that silyl-substitution can lead to high solid-state fluorescence quantum yields. nih.gov This underscores the principle that strategic substitution on a PAH core can overcome common issues like aggregation-caused quenching, a principle that would be directly applicable to the design and potential optimization of this compound-based materials.

Sensing and Imaging Agents (Non-Biomedical Focus)

The inherent fluorescence of many polycyclic aromatic hydrocarbons makes them attractive candidates for use as sensing and imaging agents. The emission properties of these molecules can be sensitive to their local environment, allowing them to act as probes for various analytes or physical conditions.

While there is no specific research on this compound as a sensor, the principles are well-established for related compounds. For example, the fluorescence of some PAH derivatives can be quenched or enhanced in the presence of certain electron-rich or electron-deficient molecules, forming the basis for chemical sensors. The 4-methylphenyl group in this compound could play a role in modulating the sensitivity and selectivity of such interactions.

Catalysis in the Chemistry of 7 4 Methylphenyl Tetraphene

Design and Optimization of Catalytic Systems for Synthesis

The targeted synthesis of 7-(4-methylphenyl)tetraphene, an unsymmetrically substituted PAH, is most effectively achieved through a cross-coupling strategy. The Suzuki-Miyaura coupling reaction stands out as a premier method for this purpose, involving the reaction of a halogenated tetraphene derivative (e.g., 7-bromotetraphene) with a boronic acid or ester of the desired substituent (e.g., 4-methylphenylboronic acid). The design and optimization of the catalytic system are paramount for achieving high yield and selectivity.

A typical catalytic system for this transformation consists of a palladium source, a ligand, a base, and a solvent. The optimization of these components is crucial and is often determined empirically for specific substrate classes.

Key Components and Optimization Parameters:

Palladium Precursor: Palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common choices. Pd(II) precursors require an in situ reduction to the active Pd(0) state, a step that can be controlled by the choice of ligand, base, and solvent. rsc.org

Ligands: The choice of ligand is critical. Simple phosphines like triphenylphosphine (B44618) (PPh₃) can be effective, but more complex, sterically hindered biaryl phosphine (B1218219) ligands (e.g., Buchwald-type ligands like SPhos or XPhos) often provide higher activity and stability for the catalyst, leading to better yields, especially with challenging substrates. rsc.orgacs.org The ligand influences the rate of both oxidative addition and reductive elimination.

Base: A base is required to activate the organoboron reagent in the transmetalation step. Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate and outcome.

Solvent: The reaction is typically performed in aprotic solvents such as toluene, dioxane, or N,N-dimethylformamide (DMF). The solvent can affect catalyst solubility, stability, and the rate of the reaction steps. acs.org

The optimization of these parameters for a reaction analogous to the synthesis of this compound is illustrated in the following table, which showcases a representative Suzuki-Miyaura coupling for the synthesis of an aryl-substituted PAH.

Table 1: Optimization of Reaction Conditions for a Representative Palladium-Catalyzed Suzuki-Miyaura Coupling

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | Toluene | 110 | 45 |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene | 110 | 78 |

| 3 | Pd(PPh₃)₄ (5) | None | K₂CO₃ | Toluene | 110 | 65 |

| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 85 |

| 5 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Dioxane | 100 | 92 |

This table is a representative example based on typical optimization studies for Suzuki-Miyaura reactions of polycyclic aromatic hydrocarbons.

As the data indicates, moving from a simple ligand like PPh₃ to a more advanced Buchwald-type ligand like SPhos can dramatically improve the yield (Entry 1 vs. 2). The choice of base and solvent also has a significant effect on the reaction's efficiency (Entry 2 vs. 4 and 5). Such systematic optimization is essential for developing a robust protocol for the synthesis of this compound.

Role of Transition Metal Catalysts in Tetraphene Chemistry

Transition metals are the cornerstone of modern synthetic methods for constructing complex molecules like this compound. Their unique electronic properties allow them to orchestrate bond-forming events with high precision and efficiency.

Palladium: Palladium is the most versatile and widely used transition metal for the cross-coupling reactions needed to synthesize aryl-substituted tetraphenes. researchgate.netrsc.org Its utility stems from its ability to readily cycle between the Pd(0) and Pd(II) oxidation states. csbsju.edu In the Pd(0) state, the metal is electron-rich and can undergo oxidative addition with an aryl halide (like 7-bromotetraphene). The resulting Pd(II) species is more electrophilic and can undergo transmetalation and subsequent reductive elimination to form the desired C-C bond and regenerate the active Pd(0) catalyst. youtube.com Palladium-catalyzed methods are known for their broad functional group tolerance and high efficiency under relatively mild conditions. nih.govnih.gov

Nickel: Nickel catalysts can also be employed for cross-coupling reactions and sometimes offer complementary reactivity to palladium. mdpi.com Nickel is more earth-abundant and less expensive than palladium. It can catalyze the coupling of substrates that are sometimes challenging for palladium, although the reaction conditions might be harsher.

Copper: Copper catalysts are also relevant, particularly in Ullmann-type couplings, which represent an older but still useful method for forming carbon-carbon bonds.

The performance of these metal catalysts is intimately linked to the ligands coordinated to the metal center. Ligands are not passive spectators; they actively influence the catalyst's stability, solubility, and reactivity. Sterically bulky ligands can promote reductive elimination and prevent catalyst deactivation via aggregation, while electron-donating ligands can accelerate the oxidative addition step. mdpi.comacs.org The development of new ligands has been a driving force in expanding the scope and utility of transition metal catalysis in the synthesis of complex PAHs.

Mechanistic Studies of Catalyzed Reactions

Understanding the reaction mechanism is fundamental to controlling and improving catalytic processes. The synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle.

The generally accepted mechanism involves the following key steps:

Activation of the Pre-catalyst: Many reactions use a stable Pd(II) pre-catalyst, such as Pd(OAc)₂, which must first be reduced in situ to the catalytically active Pd(0) species. rsc.org This reduction can be effected by phosphine ligands, amines, or other reagents in the mixture. Using a Pd(0) source like Pd(PPh₃)₄ allows this step to be bypassed.

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by reacting with the aryl halide, 7-bromotetraphene. The palladium atom inserts into the carbon-bromine bond, breaking it and forming two new bonds (Pd-C and Pd-Br). This process oxidizes the metal from Pd(0) to Pd(II). youtube.comresearchgate.net Computational and experimental studies show this step can proceed through different pathways, including a concerted three-centered mechanism or a nucleophilic displacement pathway, depending on the ligand and substrate. chemrxiv.org

Transmetalation: In this step, the organic group from the organoboron reagent (the 4-methylphenyl group) is transferred to the palladium center, displacing the halide ion. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. This results in a diorganopalladium(II) complex.

Reductive Elimination: This is the final bond-forming step. The two organic ligands on the palladium complex—the tetraphenyl group and the 4-methylphenyl group—couple together and are expelled from the coordination sphere of the metal. csbsju.edu This forms the final product, this compound, and crucially, regenerates the Pd(0) catalyst, which can then enter a new catalytic cycle. The reversibility of this step is generally low, which drives the catalytic cycle forward. youtube.com

Each step in this cycle presents opportunities for optimization. For instance, the rate of oxidative addition is influenced by the nature of the halide (I > Br > Cl) and the electron density of the ligand. researchgate.net Similarly, the reductive elimination step is often accelerated by the use of sterically bulky ligands that force the two organic groups into close proximity. acs.org A thorough mechanistic understanding allows chemists to rationally design more efficient and selective catalytic systems for the synthesis of complex targets like this compound.

Advanced Research Directions and Emerging Trends

Synthesis of Chiral and Stereoisomeric Forms of 7-(4-Methylphenyl)tetraphene

The introduction of chirality into polycyclic aromatic hydrocarbons can lead to materials with unique chiroptical properties and applications in asymmetric catalysis and chiral recognition. For this compound, the development of synthetic routes to its chiral and stereoisomeric forms is a significant research frontier.

Current Research Landscape:

The synthesis of chiral PAHs can be approached through several strategies. One common method involves the use of chiral starting materials or auxiliaries that guide the stereochemical outcome of the reaction. Another powerful approach is asymmetric catalysis, where a chiral catalyst promotes the formation of one enantiomer over the other. For tetraphene-like structures, transition-metal-catalyzed cycloaddition reactions have shown promise in achieving high enantioselectivities. oup.com For instance, the rhodium-catalyzed [2+2+2] cycloaddition of alkynes has been employed to construct chiral tetraphenylene (B3251814) derivatives with excellent stereocontrol. oup.com

Proposed Synthetic Strategies for Chiral this compound:

Researchers could adapt existing asymmetric synthetic methodologies to target chiral this compound. A potential retrosynthetic analysis might involve the disconnection of the tetraphene skeleton to key building blocks that can be accessed from chiral precursors. For example, a chiral diarylfluorene derivative could be a key intermediate, which upon further annulation reactions could yield the desired chiral tetraphene.

| Synthetic Approach | Description | Potential Advantages | Key Challenges |

| Asymmetric Catalysis | Use of chiral transition metal catalysts (e.g., Rh, Pd, Ni) in cycloaddition or cross-coupling reactions. | High enantioselectivity, catalytic in nature. | Catalyst design and optimization for the specific substrate. |

| Chiral Pool Synthesis | Starting from enantiopure precursors derived from natural sources. | Access to specific stereoisomers. | Limited availability of suitable starting materials. |

| Chiral Auxiliary | Covalent attachment of a chiral group to guide the stereochemistry of a key reaction step. | Well-established methodology. | Requires additional steps for attachment and removal of the auxiliary. |

The successful synthesis of enantiopure forms of this compound would open the door to studying its chiroptical properties, such as circular dichroism (CD) and circularly polarized luminescence (CPL), and exploring its potential in chiral sensing and spintronics.

Incorporation into Supramolecular Architectures

The non-covalent self-assembly of molecular building blocks into well-defined supramolecular structures is a powerful bottom-up approach to creating functional nanomaterials. The planar and aromatic nature of this compound makes it an excellent candidate for incorporation into such architectures.

Driving Forces for Self-Assembly:

The self-assembly of PAHs is primarily driven by a combination of non-covalent interactions, including π-π stacking, van der Waals forces, and hydrogen bonding (if suitable functional groups are present). The extended π-system of the tetraphene core is expected to promote strong π-π stacking interactions, leading to the formation of ordered aggregates.

Potential Supramolecular Structures:

By strategically modifying the this compound scaffold with recognition motifs, a variety of supramolecular architectures could be envisioned. For instance, the introduction of hydrogen-bonding groups like amides or carboxylic acids could direct the formation of one-dimensional fibers or two-dimensional sheets. Coordination-driven self-assembly, using metal-ligand interactions, could lead to the formation of discrete metallo-supramolecular cages or polygons. mdpi.com

| Supramolecular Architecture | Design Strategy | Potential Application |

| Nanofibers/Nanorods | Introduction of directional hydrogen bonding groups. | Organic electronics, charge transport. |

| Nanosheets/2D Materials | Maximizing π-π stacking and van der Waals interactions. | Membranes, sensors. |

| Vesicles/Micelles | Amphiphilic design with hydrophilic and hydrophobic domains. | Drug delivery, encapsulation. |

| Metallo-supramolecular Cages | Functionalization with coordinating ligands for metal-directed assembly. | Catalysis, molecular recognition. |

The study of these assemblies would provide fundamental insights into the relationship between molecular structure and macroscopic properties, paving the way for the development of novel "smart" materials.

Development of Novel Derivatization Strategies

The functionalization of the this compound core is crucial for tuning its physical and chemical properties and for its integration into various materials and devices. The development of novel derivatization strategies is therefore a key research direction.

Targets for Derivatization:

The tetraphene skeleton offers multiple positions for the introduction of functional groups. The peripheral aromatic rings are susceptible to electrophilic aromatic substitution reactions, allowing for the installation of a wide range of substituents. The methyl group of the 4-methylphenyl substituent also provides a handle for further chemical transformations.

Advanced Derivatization Reactions:

Modern synthetic organic chemistry offers a plethora of tools for the selective functionalization of PAHs. Transition-metal-catalyzed C-H activation has emerged as a powerful strategy for the direct introduction of functional groups without the need for pre-functionalized starting materials. beilstein-journals.org This approach could be applied to this compound to install a variety of substituents with high regioselectivity.

| Functional Group | Synthetic Method | Impact on Properties |

| Halogens (Br, I) | Electrophilic halogenation, C-H activation | Precursors for cross-coupling reactions |

| Alkoxy/Aryloxy | Nucleophilic aromatic substitution, Buchwald-Hartwig amination | Tune solubility and electronic properties |

| Cyano/Nitro | Sandmeyer reaction, nitration | Electron-withdrawing groups, modify redox potentials |

| Boronic Acids/Esters | C-H borylation, Miyaura borylation | Intermediates for Suzuki cross-coupling |

| Phosphine (B1218219) Oxides | Metal-catalyzed phosphorylation | Ligands for catalysis, flame retardants |

The development of a diverse library of this compound derivatives would be instrumental in establishing structure-property relationships and in identifying lead compounds for specific applications.

Exploration of New Materials Science Paradigms

The unique electronic and photophysical properties of PAHs make them attractive components for a wide range of materials science applications. This compound, with its extended π-conjugation, is poised to contribute to the development of next-generation organic materials.

Potential Applications:

Organic Electronics: Substituted tetraphenes and other PAHs are being actively investigated as organic semiconductors in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.orgyoutube.com The 4-methylphenyl substituent in this compound can influence the molecular packing in the solid state, which is a critical determinant of charge transport properties.

Organic Photovoltaics (OPVs): PAHs can function as either electron donor or acceptor materials in the active layer of organic solar cells. By tuning the electronic properties of this compound through derivatization, its energy levels could be optimized for efficient charge separation and collection.

Sensors: The fluorescence of PAHs is often sensitive to their local environment. This property can be harnessed to develop chemical sensors for the detection of various analytes. For example, the incorporation of specific binding sites onto the this compound scaffold could lead to selective and sensitive fluorescent chemosensors.

Future Research Directions:

A key challenge in the field of organic materials is to control the long-range order and orientation of the molecules in thin films. Advanced processing techniques, such as solution shearing and zone-casting, could be explored to fabricate highly ordered films of this compound derivatives. Furthermore, the blending of these compounds with polymers or other small molecules could lead to composite materials with enhanced performance.

| Application Area | Key Property to Optimize | Research Focus |

| Organic Field-Effect Transistors (OFETs) | Charge carrier mobility | Control of solid-state packing, synthesis of derivatives with high crystallinity. |

| Organic Light-Emitting Diodes (OLEDs) | Luminescence quantum yield, color purity | Synthesis of highly fluorescent derivatives, device engineering. |

| Organic Photovoltaics (OPVs) | Power conversion efficiency | Tuning of HOMO/LUMO energy levels, optimization of morphology in bulk heterojunctions. |

| Chemical Sensors | Sensitivity and selectivity | Design of derivatives with specific analyte binding sites, investigation of fluorescence quenching/enhancement mechanisms. |

The systematic investigation of this compound and its derivatives holds significant promise for advancing the field of organic materials science and for the development of innovative technologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.